molecular formula C13H11BO B13991420 1-phenyl-3H-2,1-benzoxaborole

1-phenyl-3H-2,1-benzoxaborole

Cat. No.: B13991420
M. Wt: 194.04 g/mol
InChI Key: QYBWJCGUESPQBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the reaction of phenylboronic acid with o-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxaborole structure .

Industrial Production Methods: Industrial production methods for 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of immune responses .

Comparison with Similar Compounds

  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole
  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

Uniqueness: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11BO

Molecular Weight

194.04 g/mol

IUPAC Name

1-phenyl-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H11BO/c1-2-7-12(8-3-1)14-13-9-5-4-6-11(13)10-15-14/h1-9H,10H2

InChI Key

QYBWJCGUESPQBA-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2CO1)C3=CC=CC=C3

Origin of Product

United States

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